![molecular formula C25H24N2O3 B3513869 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3513869.png)
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Overview
Description
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide is a complex organic compound that features a benzamide core linked to a dihydroindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the dihydroindole intermediate, which can be synthesized through the reduction of indole derivatives. The benzamide core is then introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroindole moiety can be oxidized to form indole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroindole moiety would yield indole derivatives, while reduction of the carbonyl groups would produce the corresponding alcohols.
Scientific Research Applications
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-indol-3-yl acetic acid: Shares the dihydroindole moiety.
N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide: Similar structure with potential anticancer properties.
Spirotetramat: Contains a similar benzamide core.
Uniqueness
What sets 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide apart is its unique combination of the dihydroindole and benzamide moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-17-13-18(2)15-20(14-17)26-25(29)21-8-4-6-10-23(21)30-16-24(28)27-12-11-19-7-3-5-9-22(19)27/h3-10,13-15H,11-12,16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPYDMDPEOWJJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2OCC(=O)N3CCC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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